molecular formula C9H10Cl2N2 B1529630 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1408075-55-7

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1529630
M. Wt: 217.09 g/mol
InChI Key: ISCJYBRPWMKYDW-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a tetrahydroisoquinoline (THIQ) derivative, is a potent reversible inhibitor of phenylethanolamine N-methyltransferase . It has a molecular weight of 202.08 and a chemical formula of C9H9Cl2N . It can be used in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease .

Scientific Research Applications

Enzyme Inhibition

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their inhibitory effects on specific enzymes. For instance, studies have shown the potential of certain tetrahydroisoquinoline derivatives in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine from norepinephrine. These inhibitors could have therapeutic utility, suggesting their role in regulating neurotransmitter synthesis and potentially treating related disorders (Demarinis et al., 1981).

Pharmacological Potential

The pharmacological evaluation of tetrahydroisoquinoline derivatives has revealed their potential in exhibiting dopaminomimetic properties and inhibiting dopamine uptake. This indicates their possible use in treating disorders related to dopamine dysregulation, such as depression and Parkinson's disease. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups attached to the isoquinoline skeleton for enhancing antidepressant action (Zára-Kaczián et al., 1986).

Synthesis of New Compounds

Research has also focused on synthesizing new compounds based on the tetrahydroisoquinoline scaffold. These studies aim to explore the chemical diversity and potential biological activities of these compounds. For instance, new tetrahydroisoquinoline derivatives have been synthesized, which could serve as precursors for beta-amino acids, indicating their utility in designing novel peptides and peptidomimetics with potential therapeutic applications (Weber et al., 2000).

Antitubercular and Antileishmanial Agents

Further research into 4-aminoquinoline analogues and their platinum(II) complexes has demonstrated promising antituberculosis and antileishmaniasis activities. This suggests the versatility of the tetrahydroisoquinoline core in developing agents against infectious diseases, highlighting the potential of these derivatives in addressing global health challenges (Carmo et al., 2011).

Future Directions

Given the potential of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease , future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile.

properties

IUPAC Name

5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,13H,1-2,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCJYBRPWMKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C(=CC(=C21)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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